N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
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Description
“N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide” is a chemical compound . The molecular formula is C15H15ClN2O and the molecular weight is 274.75 .
Synthesis Analysis
The synthesis of N-(3-amino-4-chlorophenyl) acylamides involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor . The process also includes a step of purifying the N-(3-amino-4-chlorophenyl) acylamides by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(3-amino-4-chlorophenyl) acylamides include the reaction of 1-chloro-2,4-diaminobenzene with acyl chlorides . The reaction takes place in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .Scientific Research Applications
Photodegradation Studies
N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide and related compounds have been studied for their photodegradation properties. Skibiński and Komsta (2012) investigated the photodegradation of moclobemide in methanolic media, revealing decomposition to 4-chlorobenzamide as a major degradation product, indicating the stability and degradation pathways of such compounds under light exposure (Skibiński & Komsta, 2012).
Environmental Degradation
Lu, Zhou, and Liu (2004) studied the environmental degradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), which breaks down into 2-chlorobenzamide in the environment. This study is relevant for understanding the environmental impact and safety of this compound and its derivatives (Lu, Zhou, & Liu, 2004).
Synthesis and Structural Study
Cabezas et al. (1988) conducted a synthesis and structural study of N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, a compound related to this compound. Their work provides insights into the molecular structure and properties of such compounds, which can be crucial for their application in various scientific fields (Cabezas et al., 1988).
Insecticide Stability in Agriculture
Argauer and Cantelo (1980) explored the stability of ureide insecticides, including compounds similar to this compound, in mushroom compost. This research is significant for understanding the potential agricultural applications and environmental persistence of such compounds (Argauer & Cantelo, 1980).
Anticonvulsant Activity
Research by Srivastava and Pandeya (1993) on 3-arylamino-4-aryl-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazoles, which are structurally related to this compound, demonstrated significant anticonvulsant activity. This finding highlights the potential biomedical applications of such compounds (Srivastava & Pandeya, 1993).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQDYYAQVARDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256543 |
Source
|
Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926243-94-9 |
Source
|
Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926243-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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